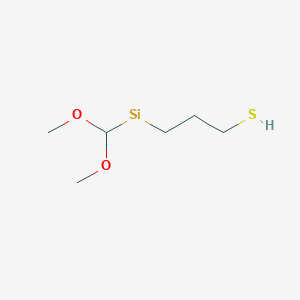
3-Mercaptopropyl(dimethoxy)methyl silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanethiol, 3-(dimethoxymethylsilyl)-, also known as 3-(dimethoxymethylsilyl)-1-propanethiol, is a bifunctional organosilane compound. It possesses a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group. This compound is a clear, colorless to light yellow liquid with a slightly mercaptan odor . It is soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons .
Métodos De Preparación
The synthesis of 1-Propanethiol, 3-(dimethoxymethylsilyl)- typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in an organic solvent such as toluene under reflux conditions. The product is then purified through distillation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
1-Propanethiol, 3-(dimethoxymethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Major products formed from these reactions include disulfides, sulfonic acids, and siloxane polymers .
Aplicaciones Científicas De Investigación
1-Propanethiol, 3-(dimethoxymethylsilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of siloxane polymers and as a surface modifier for various substrates.
Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various materials
Mecanismo De Acción
The mechanism of action of 1-Propanethiol, 3-(dimethoxymethylsilyl)- involves the hydrolysis of the methoxysilyl group to form silanols, which can then condense to form siloxane bonds. The mercapto group can interact with various substrates, forming strong covalent bonds. These interactions are crucial for its applications in surface modification and polymer synthesis .
Comparación Con Compuestos Similares
Similar compounds to 1-Propanethiol, 3-(dimethoxymethylsilyl)- include:
3-Mercaptopropyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.
3-Mercaptopropylmethyldiethoxysilane: Similar but with ethoxy groups instead of methoxy groups.
3-Chloropropyltrimethoxysilane: Lacks the mercapto group but has a similar silane structure.
The uniqueness of 1-Propanethiol, 3-(dimethoxymethylsilyl)- lies in its bifunctional nature, allowing it to participate in both organic and inorganic reactions, making it highly versatile for various applications .
Propiedades
Fórmula molecular |
C6H14O2SSi |
|---|---|
Peso molecular |
178.33 g/mol |
InChI |
InChI=1S/C6H14O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5H2,1-2H3 |
Clave InChI |
JZBQPYBQEJGASR-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)[Si]CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)



![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)
![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)

